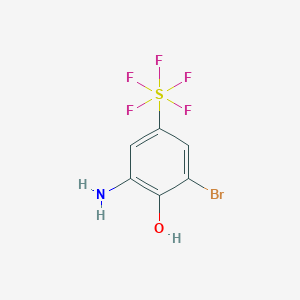

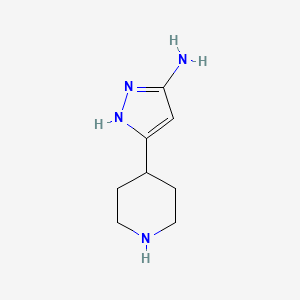

![molecular formula C11H12N2 B1372169 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1198098-45-1](/img/structure/B1372169.png)

3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

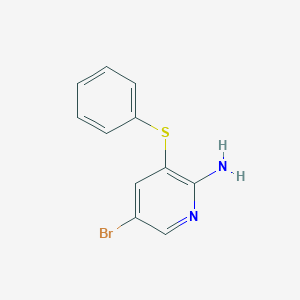

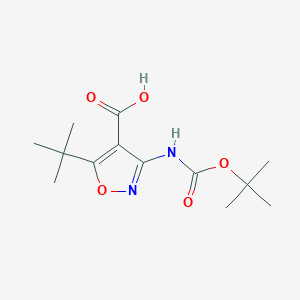

3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C11H12N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused with a pyridine ring . The molecule has a planar structure, which is typical for aromatic compounds .Scientific Research Applications

Water Solubility Improvement in Antiproliferative Agents

Researchers have investigated methods to enhance the water solubility of thieno[2,3-b]pyridines, a class of potent antiproliferatives, due to their low solubility in water which limits clinical applications. One approach involved substituting the sulphur atom with nitrogen in the molecular scaffold, leading to a 1H-pyrrolo[2,3-b]pyridine core structure. This modification significantly increased water solubility, although the resultant compound was only marginally active against cancer cells (Zafar et al., 2018).

Cyclization to Pyrrolo-Pyridines

A study by Davis, Wakefield, and Wardell (1992) described the conversion of 3-methylazines into intermediates that cyclized to form 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This process was applied to various nitriles and β-methylazines, expanding the utility of pyrrolo-pyridines in synthetic chemistry (Davis, Wakefield, & Wardell, 1992).

Antitumor Activity in Mesothelioma Models

Carbone et al. (2013) synthesized new 1H-pyrrolo[2,3-b]pyridine derivatives and evaluated their biological effects in models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. Some compounds demonstrated potent antitumor activity, significantly reducing tumor volume in DMPM xenografts in mice (Carbone et al., 2013).

Synthesis of Pyrazolo-Pyrrolo-Pyridine Derivatives

El-Nabi (2004) reported on the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These compounds were synthesized through oxidation of tosylhydrazones, followed by intramolecular 1,3-dipolar cycloaddition, contributing to the development of novel tricyclic heterocycles (El-Nabi, 2004).

Antibacterial Properties of Pyrrolo-Pyridine Derivatives

A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, revealing that one compound exhibited in vitro antibacterial activity. This highlights the potential use of pyrrolo-pyridine derivatives in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).

properties

IUPAC Name |

5-methyl-3-prop-2-enyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-3-4-9-7-13-11-10(9)5-8(2)6-12-11/h3,5-7H,1,4H2,2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTAAURJINNOQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC=C2CC=C)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673633 |

Source

|

| Record name | 5-Methyl-3-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198098-45-1 |

Source

|

| Record name | 5-Methyl-3-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

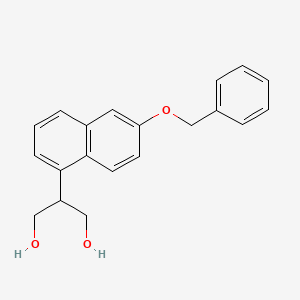

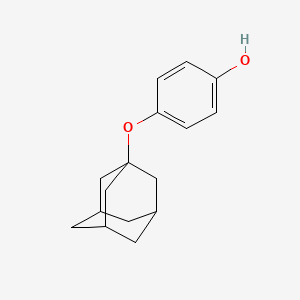

![[4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenyl]amine hydrochloride](/img/structure/B1372104.png)